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Compound of Interest

Compound Name: (2-Nitrophenyl)methanamine

Cat. No.: B171923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra of 2-nitrobenzylamine. This compound is a

valuable building block in organic synthesis, particularly in the development of photolabile

protecting groups and as an intermediate for various pharmaceuticals and materials.[1][2] A

thorough understanding of its spectroscopic characteristics is crucial for its identification, purity

assessment, and structural elucidation in complex reaction mixtures.

Predicted ¹H NMR Spectrum of 2-Nitrobenzylamine
The predicted ¹H NMR spectrum of 2-nitrobenzylamine is characterized by distinct signals

corresponding to the aromatic and benzylic protons. The electron-withdrawing nature of the

nitro group significantly influences the chemical shifts of the aromatic protons, leading to a

downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitrobenzylamine
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Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H6 8.12 dd 1H

H3 7.78 dd 1H

H4 7.64 dt 1H

H5 7.45 dt 1H

CH₂ 4.15 s 2H

NH₂ 1.8 (variable) br s 2H

Disclaimer: These are predicted values and may differ slightly from experimental results. The

chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum of 2-Nitrobenzylamine
The predicted ¹³C NMR spectrum provides insight into the carbon framework of 2-

nitrobenzylamine. The carbon atom attached to the nitro group (C2) is expected to be the most

downfield among the aromatic carbons due to the strong deshielding effect of the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzylamine

Carbon Predicted Chemical Shift (ppm)

C2 148.5

C1 140.1

C4 133.5

C6 128.9

C5 128.2

C3 124.8

CH₂ 45.3
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Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted IR Spectrum of 2-Nitrobenzylamine
The predicted IR spectrum of 2-nitrobenzylamine is expected to show characteristic absorption

bands corresponding to the key functional groups present in the molecule: the nitro group

(NO₂), the primary amine (NH₂), and the aromatic ring (C-H and C=C).

Table 3: Predicted IR Absorption Frequencies for 2-Nitrobenzylamine

Functional Group
Predicted Frequency
Range (cm⁻¹)

Description

N-H Stretch (Amine) 3400-3300
Two bands, characteristic of a

primary amine

C-H Stretch (Aromatic) 3100-3000
Aromatic C-H stretching

vibrations

Asymmetric NO₂ Stretch 1550-1510
Strong absorption due to the

nitro group

Symmetric NO₂ Stretch 1360-1320
Strong absorption due to the

nitro group

C=C Stretch (Aromatic) 1600-1450
Aromatic ring skeletal

vibrations

N-H Bend (Amine) 1650-1580
Bending vibration of the

primary amine

C-N Stretch (Amine) 1340-1250
Stretching vibration of the

carbon-nitrogen bond

Disclaimer: These are predicted values and may differ slightly from experimental results.

Methodologies for Spectral Prediction
The prediction of NMR and IR spectra is accomplished using computational chemistry software

and databases.[3][4][5] These tools employ various methods to estimate the spectroscopic
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properties of a molecule based on its chemical structure.

For NMR Prediction:

Empirical Methods: These methods utilize large databases of experimentally determined

NMR spectra. The chemical environment of each nucleus in the target molecule is compared

to similar environments in the database to predict the chemical shift. Algorithms like HOSE

(Hierarchical Organisation of Spherical Environments) codes are often used.[3]

Quantum Mechanical Methods:Ab initio and Density Functional Theory (DFT) calculations

can be used to compute the magnetic shielding tensors of each nucleus. These values are

then converted into chemical shifts. These methods are more computationally intensive but

can be more accurate, especially for novel structures.

For IR Prediction:

Computational Vibrational Analysis: This is the most common method for predicting IR

spectra. It involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest

energy conformation using methods like DFT.[6]

Frequency Calculation: The vibrational frequencies and their corresponding intensities are

calculated for the optimized geometry. This is typically done by computing the second

derivatives of the energy with respect to the atomic positions.

Scaling: The calculated frequencies are often systematically scaled to correct for

approximations in the computational methods and to improve agreement with

experimental data.

Workflow for Spectroscopic Prediction
The general workflow for predicting the NMR and IR spectra of a molecule like 2-

nitrobenzylamine is illustrated below. This process begins with the known chemical structure

and proceeds through computational analysis to generate the predicted spectra.
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Caption: Workflow for Predicting NMR and IR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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